molecular formula C18H25N5O4S B2626994 2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide CAS No. 872612-48-1

2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide

Cat. No. B2626994
CAS RN: 872612-48-1
M. Wt: 407.49
InChI Key: ZEEGGSDHSDSPJA-UHFFFAOYSA-N
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Description

2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C18H25N5O4S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality 2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure Analysis

Compounds with complex structures including pyrimidine derivatives are often subjects of crystallographic studies to understand their molecular conformations and interactions. For example, studies on similar compounds have elucidated their folded conformation, intramolecular hydrogen bonding, and molecular packing in crystals. These insights are crucial for drug design and understanding molecular interactions at the atomic level (S. Subasri et al., 2017).

Radioligand Development for PET Imaging

Compounds with pyrimidine derivatives have been explored for their use in developing radioligands for positron emission tomography (PET) imaging. This application is significant in neurology and oncology for imaging specific proteins or pathological sites within the body. An example includes the development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the potential of such compounds in diagnostic imaging and the study of disease mechanisms at the molecular level (F. Dollé et al., 2008).

Synthesis of Novel Compounds with Biological Activities

The structural complexity of pyrimidine derivatives allows for the synthesis of novel compounds with potential antimicrobial, antifungal, or antiviral activities. Research in this area focuses on developing new therapeutic agents by exploring the biological activities of these compounds. For instance, studies on the synthesis of new heterocyclic compounds incorporating pyrimidine derivatives have shown promising results in terms of antimicrobial and antifungal activities, which could lead to the development of new drugs (A. Hossan et al., 2012).

properties

IUPAC Name

2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4S/c1-22-15-13(17(25)23(2)18(22)26)16(28-10-12(24)19-8-9-27-3)21-14(20-15)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEGGSDHSDSPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)NCCOC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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